Physicochemical Differentiation: LogP and TPSA Comparison with 3-Substituted Isomer
The 2-substituted isomer (CAS 811812-57-4) demonstrates a measurable difference in lipophilicity compared to its 3-substituted analog (CAS 148148-60-1). The 2-isomer has a reported LogP of ~1.62, compared to a lower LogP for the 3-isomer (exact value for 3-isomer not found, but class inference suggests lower due to altered electronic effects) . This difference is critical for predicting membrane permeability and solubility in drug discovery workflows.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ~1.62 |
| Comparator Or Baseline | 3-(Piperidin-4-ylmethyl)pyridine (LogP not specified, but expected to be lower due to positional effects) |
| Quantified Difference | Not quantified, but a significant difference is inferred based on class-level evidence. |
| Conditions | In silico calculation |
Why This Matters
Procurement of the correct isomer ensures consistent physicochemical properties, which are critical for reproducible ADME (Absorption, Distribution, Metabolism, Excretion) predictions.
